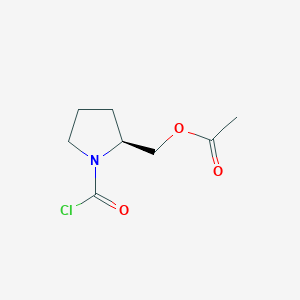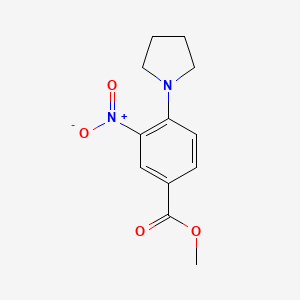
Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” is a chemical compound with the molecular formula C12H14N2O4 . It is related to “Methyl 4-pyrrolidin-1-ylbenzoate”, which is a compound with a similar structure .
Molecular Structure Analysis
The molecular weight of “Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” is 250.25 . The structure of related compounds has been solved using methods like full matrix least-squares on F2 with anisotropic thermal parameters .Applications De Recherche Scientifique
Polar [3+2] Cycloaddition and Pyrrolidines Synthesis
Pyrrolidines, significant in medicine and industry, are synthesized via polar [3+2] cycloaddition. A study by Żmigrodzka et al. (2022) explored the synthesis of pyrrolidines in a reaction involving N-methyl azomethine ylide and trans-3,3,3-trichloro-1-nitroprop-1-ene. The reaction yielded (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine and demonstrated potential for similar protocols with 2-substituted nitroethene analogues (Żmigrodzka et al., 2022).
Nitro-Mannich/Lactamization Cascades
Pelletier et al. (2009) developed a nitro-Mannich/lactamization cascade for synthesizing pyrrolidinone derivatives. This process, involving methyl 3-nitropropanoate and acyclic imines, was efficient, broad in scope, and highly diastereoselective. It was also applicable to cyclic imines for forming polycyclic pyrrolidinone derivatives (Pelletier et al., 2009).
Solid and Reusable Acid Catalyst in Synthesis
Bianchi et al. (2015) presented a novel protocol using Aquivion PFSA as a solid and reusable acid catalyst. This facilitated the diastereoselective synthesis of pyrrolidin-2-ones through a nitro-mannich/lactamization cascade reaction. The study emphasized waste minimization and green metrics (Bianchi et al., 2015).
Reactions of β-(lithiomethyl)azines with Nitriles
Davis et al. (1992) described the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine through deprotonation of 3-methylazines and reaction with benzonitile. This method was applied to various nitriles and β-methylazines, leading to the production of various pyrrolo-pyridines and other ring systems (Davis et al., 1992).
Synthesis of 6-Nitro-8-Pyridinyl Coumarin Derivatives
El-Haggar et al. (2015) synthesized novel 6-nitro-8-pyridinyl coumarin derivatives, starting from 8-acetyl-4-methyl-6-nitro-2-oxo-2H-chromen-7-yl benzoate. These compounds were evaluated for antibacterial activity, with some demonstrating promising results (El-Haggar et al., 2015).
Pyrrole Derivative Synthesis and Electrochromic Properties
Almeida et al. (2017) synthesized a pyrrole derivative with 2-(4-dimethylaminophenylazo)benzoic acid, investigating its electrochromic properties. The study focused on the synthesis and characterization of polypyrrole derivatives, highlighting potential applications in pH sensors (Almeida et al., 2017).
Microwave-Assisted Synthesis of Pyran Derivatives
Hadiyal et al. (2020) proposed a microwave-assisted synthesis method for 4H-Pyran derivatives, emphasizing its efficiency, short reaction time, and excellent yields. The synthesized compounds were evaluated for anticancer activity, showing potential against various cancer cell lines (Hadiyal et al., 2020).
Safety and Hazards
“Methyl 4-pyrrolidin-1-ylbenzoate”, a related compound, is known to be harmful in contact with skin, if swallowed, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s reasonable to assume that “Methyl 3-nitro-4-(pyrrolidin-1-yl)benzoate” may have similar hazards.
Propriétés
IUPAC Name |
methyl 3-nitro-4-pyrrolidin-1-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-18-12(15)9-4-5-10(11(8-9)14(16)17)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STNYMNYXXLCDMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCCC2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

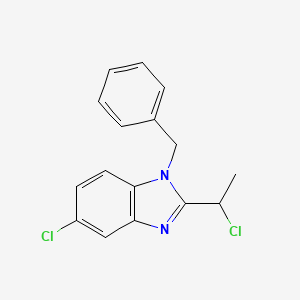

![5-((3-Bromophenyl)(2,6-dimethylmorpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2893715.png)
![2-[(2-Chlorophenyl)methylsulfanyl]-1-(4-methoxyphenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2893718.png)

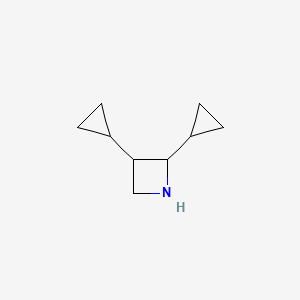
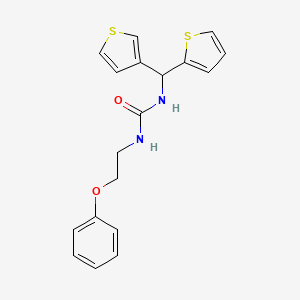
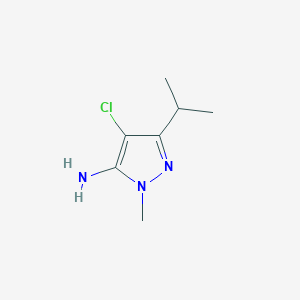

![5-[(4-Chlorophenyl)methyl]-8-(4-fluorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2893728.png)
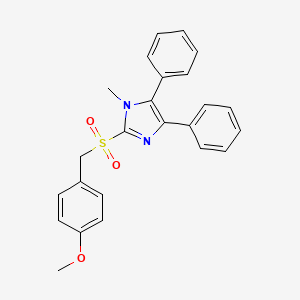
![2-{2-Cyano-3-[4-(pyrrolidin-1-yl)phenyl]prop-2-enamido}benzoic acid](/img/structure/B2893732.png)
![2-Methyl-4-pyrrolidin-1-yl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2893733.png)
